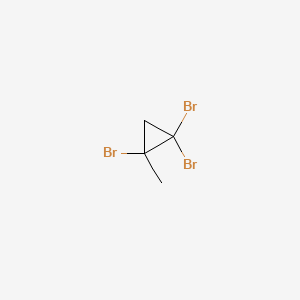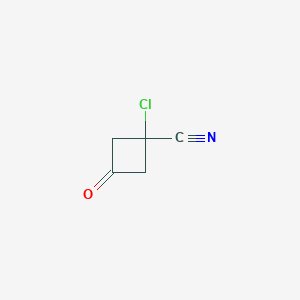
1-Chloro-3-oxocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a chlorine atom, a ketone group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-oxocyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with cyanogen chloride in the presence of a base. This reaction typically requires controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of phase transfer catalysts and solvents like dimethylformamide to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
1-Chloro-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.
The compound’s versatility makes it valuable in various fields, including chemistry, biology, and industry .
Wirkmechanismus
The mechanism of action of 1-Chloro-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: This compound has a similar cyclobutane ring and ketone group but lacks the chlorine and nitrile groups.
1-Methyl-3-oxocyclobutane-1-carbonitrile: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
138450-48-3 |
|---|---|
Molekularformel |
C5H4ClNO |
Molekulargewicht |
129.54 g/mol |
IUPAC-Name |
1-chloro-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClNO/c6-5(3-7)1-4(8)2-5/h1-2H2 |
InChI-Schlüssel |
ZXGFSIKNHNFOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


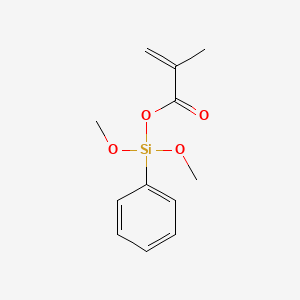

![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

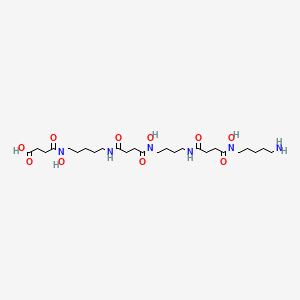
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
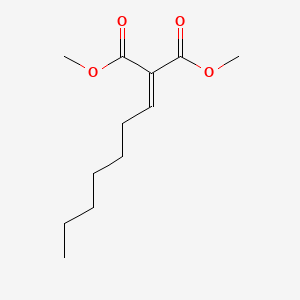
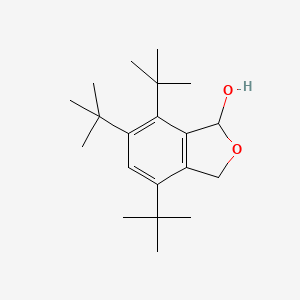
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)

